molecular formula C17H26FN5O B2399863 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide CAS No. 439121-36-5

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide

Cat. No.: B2399863
CAS No.: 439121-36-5
M. Wt: 335.427
InChI Key: NSNYTVOMZQTFAC-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide is a complex organic compound that features a piperazine ring and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the piperazine derivatives. The key steps include:

    Fluorination: Introduction of the fluorine atom into the aromatic ring.

    Piperazine Formation: Synthesis of the piperazine ring, often through cyclization reactions.

    Amide Bond Formation: Coupling of the fluorinated aromatic ring with the piperazine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide
  • N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide
  • 4-fluoro-N-[4-(4-methylpiperazino)phenyl]benzenesulfonamide

Uniqueness

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide is unique due to its specific combination of a fluorinated aromatic ring and a piperazine moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN5O/c1-21-8-10-23(11-9-21)16-3-2-14(12-15(16)18)20-17(24)13-22-6-4-19-5-7-22/h2-3,12,19H,4-11,13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNYTVOMZQTFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCNCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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